LAP Inhibitory Potency: Bu-2743E Versus Bestatin in Standardized Enzymatic Assays
In the original characterization study, Bu-2743E was directly compared to bestatin across three independent assay methods using LAP from rabbit or porcine kidney. Across all conditions, Bu-2743E was approximately 50- to 100-fold less potent than bestatin, quantifying its relatively modest LAP inhibitory activity [1].
| Evidence Dimension | IC50 for leucine aminopeptidase (Method A: rabbit kidney enzyme, L-Leucine-β-naphthylamide substrate) |
|---|---|
| Target Compound Data | 0.51 µg/mL (Bu-2743E purified, IC50) |
| Comparator Or Baseline | Bestatin: IC50 0.0048 µg/mL |
| Quantified Difference | Bu-2743E is ~106-fold less potent than bestatin under identical conditions |
| Conditions | Method A: Rabbit kidney LAP, L-Leucine-β-naphthylamide substrate, pH not specified; J Antibiot 36:1396-1398, 1983 |
Why This Matters
Procurement decisions for high-sensitivity LAP detection assays should favor bestatin; Bu-2743E is appropriate only when subcellular selectivity, not potency, is the critical experimental parameter.
- [1] Kobaru S, Tsunakawa M, Hanada M, Konishi M, Tomita K, Kawaguchi H. Bu-2743E, a leucine aminopeptidase inhibitor, produced by Bacillus circulans. J Antibiot (Tokyo). 1983 Oct;36(10):1396-8. doi: 10.7164/antibiotics.36.1396. PMID: 6643284. View Source
